molecular formula C20H25NO2 B13443854 4-Hydroxy 3-Keto Alverine CAS No. 142047-96-9

4-Hydroxy 3-Keto Alverine

Cat. No.: B13443854
CAS No.: 142047-96-9
M. Wt: 311.4 g/mol
InChI Key: VLBAKTXSBQAVGD-UHFFFAOYSA-N
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Description

4-Hydroxy 3-Keto Alverine is a derivative of alverine, a compound known for its spasmolytic properties. Alverine is commonly used to treat conditions such as irritable bowel syndrome and primary dysmenorrhea. The modification to this compound introduces additional functional groups, potentially altering its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy 3-Keto Alverine involves multiple steps, starting from alverine. The introduction of the hydroxy and keto groups can be achieved through specific oxidation and hydroxylation reactions. Common reagents used in these processes include oxidizing agents like potassium permanganate (KMnO4) and hydroxylating agents such as hydrogen peroxide (H2O2).

Industrial Production Methods: Industrial production of this compound would likely involve large-scale oxidation and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize the efficiency of the transformations while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy 3-Keto Alverine can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and potential as a biochemical probe.

    Medicine: Investigated for its spasmolytic properties and potential therapeutic uses in gastrointestinal disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy 3-Keto Alverine involves its interaction with smooth muscle cells. It acts as a smooth muscle relaxant by inhibiting calcium influx, which is essential for muscle contraction. This inhibition occurs through the modulation of calcium channels and receptors, leading to reduced muscle spasms and pain relief.

Comparison with Similar Compounds

    Alverine: The parent compound, primarily used for its spasmolytic effects.

    4-Hydroxy Alverine: A hydroxylated derivative with similar but potentially enhanced properties.

    3-Keto Alverine: A ketone derivative with distinct chemical behavior.

Uniqueness: 4-Hydroxy 3-Keto Alverine combines the properties of both hydroxy and keto derivatives, potentially offering a unique profile of biological activity and chemical reactivity. Its dual functional groups may provide enhanced interactions with biological targets and improved therapeutic efficacy.

Properties

CAS No.

142047-96-9

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

N-ethyl-3-(4-hydroxyphenyl)-N-(3-phenylpropyl)propanamide

InChI

InChI=1S/C20H25NO2/c1-2-21(16-6-9-17-7-4-3-5-8-17)20(23)15-12-18-10-13-19(22)14-11-18/h3-5,7-8,10-11,13-14,22H,2,6,9,12,15-16H2,1H3

InChI Key

VLBAKTXSBQAVGD-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC1=CC=CC=C1)C(=O)CCC2=CC=C(C=C2)O

Origin of Product

United States

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